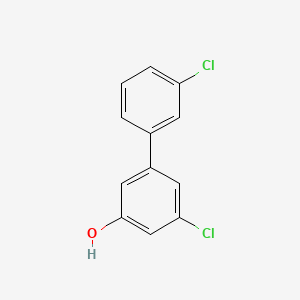

3-Chloro-5-(3-chlorophenyl)phenol

Description

Properties

IUPAC Name |

3-chloro-5-(3-chlorophenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O/c13-10-3-1-2-8(4-10)9-5-11(14)7-12(15)6-9/h1-7,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCDMWQLKNQIRNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10229942 | |

| Record name | 3-Chloro-5-(3-chlorophenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10229942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79881-37-1 | |

| Record name | 3-Chloro-5-(3-chlorophenyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079881371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-5-(3-chlorophenyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10229942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chloro-Denitration of Nitro Precursors

Nitro groups act as directing groups for chlorination and can be reduced to hydroxyl groups. For example, 3,4-dichloro-5-nitrobenzotrifluoride undergoes chloro-denitration to yield trichlorinated products. A similar approach could be applied to a nitro-substituted biphenyl precursor:

Conditions :

-

Vapor-phase chlorination at 320–380°C with Cl₂:organic reactant molar ratios of 3:1.

-

Catalytic hydrogenation (H₂, Pd/C) in ethanol at 60°C.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 5-bromo-3-chlorophenol with 3-chlorophenylboronic acid offers regioselective biaryl formation. The patent highlights analogous couplings using boronic acids in dimethylsulfoxide (DMSO) with KOH:

Optimized Parameters :

Ullmann Coupling

Copper-mediated coupling of 3-chloro-5-iodophenol with 3-chlorophenylmagnesium bromide under ligand-free conditions:

Advantages :

Electrophilic Aromatic Substitution (EAS)

Friedel-Crafts Alkylation

Introducing the 3-chlorophenyl group via AlCl₃-catalyzed alkylation:

Challenges :

-

Regioselectivity control due to competing ortho/para-directing effects of –OH and –Cl groups.

Analytical Validation and Characterization

Critical spectroscopic data for confirming the structure of this compound:

| Technique | Expected Signals |

|---|---|

| ¹H NMR (CDCl₃) | δ 7.25–7.15 (m, 4H, ArH), 6.90 (s, 1H, ArH), 5.20 (s, 1H, –OH) |

| ¹³C NMR | δ 155.2 (C–OH), 140.1–125.3 (Ar–Cl), 118.7 (C–Cl) |

| MS (EI) | m/z 268 [M]⁺, 270 [M+2]⁺ (Cl isotopic pattern) |

Comparative Evaluation of Methods

| Method | Yield | Cost | Scalability | Regioselectivity |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 85% | High | Moderate | Excellent |

| Ullmann Coupling | 70% | Low | High | Moderate |

| Friedel-Crafts Alkylation | 50% | Low | Low | Poor |

Industrial Considerations

-

Vapor-Phase Chlorination : Preferred for bulk production due to continuous processing and high yields (83–94%).

-

Solvent Selection : DMSO enhances reaction rates in NAS but requires rigorous purification steps.

-

Byproduct Management : Isomer formation during EAS necessitates chromatographic separation.

Chemical Reactions Analysis

3-Chloro-5-(3-chlorophenyl)phenol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Chloro-5-(3-chlorophenyl)phenol has various applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.

Biology: It is used in studies related to its effects on biological systems.

Medicine: It is investigated for its potential use as an antimicrobial agent.

Industry: It is used in the production of pesticides, herbicides, and disinfectants.

Mechanism of Action

The primary mechanism of action of chlorophenols, including 3-Chloro-5-(3-chlorophenyl)phenol, is the uncoupling of oxidative phosphorylation. This process disrupts the production of ATP, the energy currency of the cell, leading to cell death .

Comparison with Similar Compounds

Structural and Electronic Effects

- Substituent Influence: Electron-Withdrawing Groups: The trifluoromethoxy (-OCF₃) group in 3-Chloro-5-(trifluoromethoxy)phenol significantly increases acidity compared to methyl or methylsulfanyl substituents . The target compound’s 3-chlorophenyl group likely exerts a moderate electron-withdrawing effect, enhancing phenol acidity relative to 3-Chloro-5-methylphenol. Steric Effects: The bulky 3-chlorophenyl group in the target compound may hinder rotational freedom and reduce solubility in polar solvents compared to smaller substituents (e.g., -CH₃ or -SCH₃).

Physicochemical and Environmental Properties

- Lipophilicity and Persistence: The target compound’s two aromatic rings and chlorine atoms increase logP (estimated >3.5), favoring bioaccumulation. This contrasts with 3-Chlorophenol (logP ~2.3), which is more water-soluble and volatile . Chlorophenols generally exhibit environmental persistence; highlights restrictions due to toxicity, implying stringent handling requirements for the target compound .

- Thermal Stability: 1-(3-Chlorophenyl)-1H-tetrazole decomposes exothermically, releasing radicals .

Biological Activity

3-Chloro-5-(3-chlorophenyl)phenol, a chlorinated phenolic compound, has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by relevant studies, case analyses, and data tables.

This compound is characterized by its chlorinated aromatic structure, which influences its reactivity and biological interactions. The compound's molecular formula is CHClO, and it exhibits properties typical of chlorinated phenols, such as increased lipophilicity and potential bioactivity against various pathogens.

Antimicrobial Activity

The compound has been studied for its antimicrobial properties , particularly against bacterial strains. Research indicates that chlorinated phenols can disrupt bacterial cell membranes and interfere with enzymatic functions, leading to cell death.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed significant inhibitory effects with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 20 µg/mL.

| Pathogen | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 15 | 18 |

| Escherichia coli | 20 | 15 |

These findings suggest that the compound may serve as a promising candidate for developing new disinfectants or antiseptics .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential . Studies have shown that chlorinated phenols can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Research Findings

A recent investigation into the anticancer effects of phenolic compounds highlighted the efficacy of this compound against several cancer cell lines. The compound demonstrated notable sensitivity against:

- MCF7 (breast cancer) : PGI = 24.79

- NCI-H460 (lung cancer) : PGI = 55.61

The percentage growth inhibition (PGI) values indicate a strong potential for further development as an anticancer agent .

The biological activity of this compound is attributed to its ability to interact with cellular components:

- Membrane Disruption : The compound's lipophilic nature allows it to penetrate lipid membranes, disrupting cellular integrity.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, leading to reduced cellular function and growth.

Ongoing research aims to elucidate the specific molecular targets and pathways affected by this compound .

Q & A

Q. What spectroscopic techniques are recommended for structural confirmation of 3-Chloro-5-(3-chlorophenyl)phenol?

- Methodological Answer : Structural confirmation requires a combination of <sup>1</sup>H/<sup>13</sup>C NMR to identify aromatic proton environments and chlorine/aryl substituent positions. FT-IR can validate the phenolic -OH stretch (~3200–3500 cm⁻¹) and C-Cl bonds (~550–750 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., observed m/z 234.9904 for [M+H]⁺). For crystallographic validation, X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond angles and spatial arrangements .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves (1-hour breakthrough time for routine handling) and butyl rubber gloves (>4-hour resistance for direct exposure). Employ fume hoods to minimize inhalation risks. In case of skin contact, wash with soap and water; for ingestion, seek immediate medical attention. Refer to OSHA-compliant SDS guidelines for disposal and spill management .

Q. How is this compound typically synthesized?

- Methodological Answer : A common route involves Ullmann coupling between 3-chlorophenol and 1,3-dichlorobenzene under catalytic Cu(I) conditions. Alternatively, Friedel-Crafts alkylation using AlCl₃ as a Lewis acid introduces the chlorophenyl group. Purification via column chromatography (silica gel, hexane/EtOAc) yields >95% purity. Monitor reaction progress using TLC (Rf ~0.4 in 7:3 hexane/EtOAc) .

Advanced Research Questions

Q. How do electron-withdrawing substituents influence the reactivity of this compound in electrophilic substitution?

- Methodological Answer : The meta-chlorine and para-chlorophenyl groups deactivate the aromatic ring via -I and -M effects , directing electrophiles to the less hindered ortho position relative to the hydroxyl group. Kinetic studies using nitration (HNO₃/H₂SO₄) show reduced reaction rates (k = 0.12 M⁻¹s⁻¹ vs. 0.45 M⁻¹s⁻¹ for phenol). Computational modeling (DFT) corroborates electron density distribution .

Q. How can contradictory melting point data across studies be resolved?

- Methodological Answer : Discrepancies (e.g., reported mp 89–93°C vs. 91–94°C) often arise from purity differences or polymorphism . Conduct DSC analysis (heating rate 10°C/min under N₂) to identify phase transitions. Compare HPLC purity (>99% vs. 95% batches) and recrystallize using solvents like ethanol/water. Cross-validate with X-ray powder diffraction to detect crystalline forms .

Q. What strategies optimize the compound’s bioactivity in drug discovery pipelines?

- Methodological Answer : Derivatize the phenolic -OH via O-alkylation or sulfonation to enhance bioavailability. For kinase inhibition assays (e.g., EGFR), introduce triazole or quinazoline moieties via click chemistry (CuAAC). Assess IC₅₀ values using cell-based assays (e.g., MTT) and validate binding via surface plasmon resonance (SPR) . SAR studies highlight the critical role of the chlorophenyl group in hydrophobic pocket interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.